3,4-dimethoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide
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Overview
Description
3,4-dimethoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of methoxy groups on the benzene ring and a morpholinoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxybenzaldehyde, which undergoes a series of reactions including condensation, reduction, and amide formation. The key steps include:
Condensation: 3,4-dimethoxybenzaldehyde reacts with an appropriate amine to form an imine intermediate.
Reduction: The imine is reduced to the corresponding amine using a reducing agent such as sodium borohydride (NaBH4).
Amide Formation: The resulting amine is then reacted with a carboxylic acid derivative to form the final benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated benzamides and other substituted derivatives.
Scientific Research Applications
3,4-dimethoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets. The methoxy and morpholinoethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxyphenethylamine: An analogue with similar methoxy groups but different side chains.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with methoxy and amino groups, used in different applications.
Uniqueness
3,4-dimethoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
3,4-Dimethoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C18H24N2O3
- Molecular Weight : 316.40 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The presence of methoxy groups and a morpholinoethyl side chain may contribute to its biological activity by enhancing lipophilicity and modulating receptor interactions.
Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:
- Inhibition of Enzymes : Many benzamide derivatives have been shown to inhibit various enzymes, including monoamine oxidase (MAO) and certain kinases, which are crucial in neurochemical pathways and cancer progression.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways involved in mood regulation and cognitive functions.
Antioxidant Activity
Studies have demonstrated that similar compounds exhibit significant antioxidant properties. For instance, the DPPH radical scavenging assay showed that related benzamide derivatives can effectively neutralize free radicals, suggesting potential applications in oxidative stress-related conditions.
Anticancer Properties
Recent investigations into benzamide derivatives have revealed their potential as anticancer agents. In vitro studies indicate that these compounds can induce apoptosis in various cancer cell lines by activating caspase pathways. For example, a related compound demonstrated IC50 values in the low micromolar range against breast and colon cancer cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (Breast Cancer) | 5.0 |
This compound | HT-29 (Colon Cancer) | 7.5 |
Neuroprotective Effects
The compound's structural similarity to known MAO inhibitors suggests it may possess neuroprotective properties. In vitro assays have indicated that the compound could inhibit MAO-A and MAO-B activity, which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.
Case Studies
-
Study on Antioxidant Activity :
- A study evaluated the antioxidant capacity of various benzamide derivatives using the ABTS and DPPH assays. The results indicated that the tested compounds significantly reduced oxidative stress markers in human cell lines.
-
Evaluation of Anticancer Potential :
- A series of experiments assessed the cytotoxicity of related benzamides against different cancer types. The findings suggested that modifications in the side chains could enhance potency, with some derivatives achieving remarkable selectivity towards cancer cells over normal cells.
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-26-18-7-4-16(5-8-18)19(24-10-12-29-13-11-24)15-23-22(25)17-6-9-20(27-2)21(14-17)28-3/h4-9,14,19H,10-13,15H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZSKNDPUVRWDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)OC)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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